molecular formula C15H9N3O3S2 B2951255 (Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-65-3

(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2951255
CAS RN: 865181-65-3
M. Wt: 343.38
InChI Key: PTMMLPKWPXMKCH-NXVVXOECSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their antimycobacterial properties . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the combination of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .

Future Directions

The future directions for similar compounds involve further investigation into their antimycobacterial properties . Molecular docking and dynamics studies are carried out for the most active compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex .

properties

IUPAC Name

N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c1-2-7-17-11-6-5-10(18(20)21)9-13(11)23-15(17)16-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMMLPKWPXMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

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